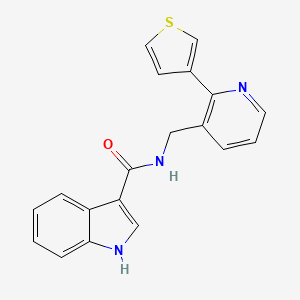
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re interested in is a complex organic molecule that contains an indole group, a pyridine group, and a thiophene group. These groups are common in many biologically active molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, which are commonly used to confirm the structures of synthetic derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which it is used. For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were found to possess more cytotoxic activity than the reference drug (i.e., imatinib) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For similar compounds, the antioxidant property was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method .Scientific Research Applications
Chemical Synthesis and Molecular Design
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide and related compounds have been studied for their potential in chemical synthesis and molecular design, particularly in the development of novel heterocyclic compounds. For instance, the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives highlight the utility of related compounds in generating structurally diverse molecular architectures (Fadda, Bondock, Khalil, & Tawfik, 2013). These methodologies offer pathways to synthesize compounds with potential biological activities, showcasing the chemical versatility of thiophene-pyridine-indole derivatives in medicinal chemistry and drug design.
Antiproliferative Activity and Cancer Research
The antiproliferative activities of compounds structurally related to this compound have been explored, particularly in the context of cancer research. Studies on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have shown activity against enzymes like phospholipase C, with modifications at specific positions influencing the biological activity (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017). This suggests that derivatives of this compound might be valuable in developing new anticancer agents by targeting specific cellular pathways.
Computational Chemistry and Drug Design
Theoretical studies have been conducted to understand the reaction mechanisms and structural properties of related compounds. For example, the thermodynamics and kinetics of spiro-heterocycle formation, involving compounds with indole and pyridine components, have been investigated using density functional theory (DFT). This computational approach helps in elucidating the energy landscapes and geometrical changes during reactions, providing insights that are crucial for drug design and synthesis optimization (Siaka, Uzairu, Idris, & Abba, 2017).
Biochemical Sensors and Molecular Recognition
Compounds incorporating thiophene, pyridine, and indole moieties have also been explored for their potential as biochemical sensors. The synthesis and characterization of derivatives for molecular recognition abilities towards transition metal ions demonstrate the utility of these compounds in developing chemosensors. Such applications are significant for environmental monitoring, medical diagnostics, and chemical research, where selective and sensitive detection of ions or molecules is required (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For similar compounds, biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity, and antioxidant activity were evaluated .
Future Directions
Future research could involve synthesizing this compound and studying its properties and potential applications. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(16-11-21-17-6-2-1-5-15(16)17)22-10-13-4-3-8-20-18(13)14-7-9-24-12-14/h1-9,11-12,21H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMONTACCYXKPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

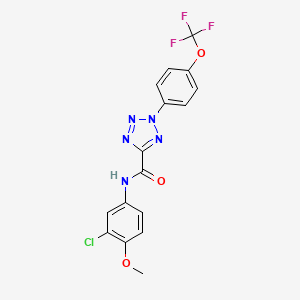
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)
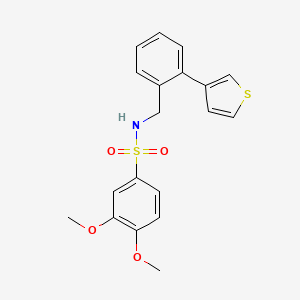
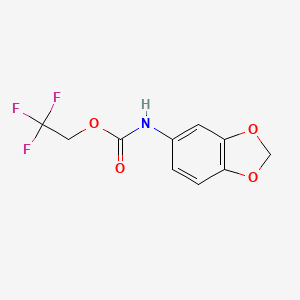
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)
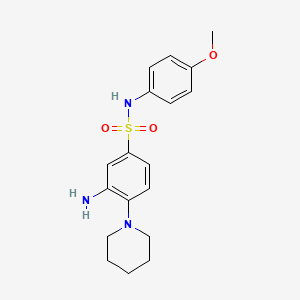
![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)
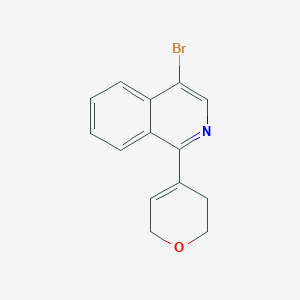
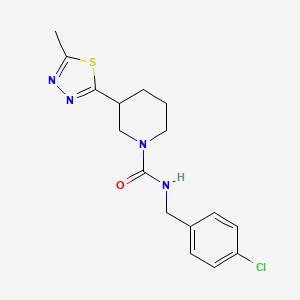
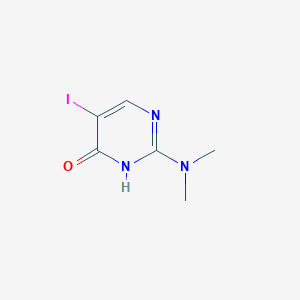
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)
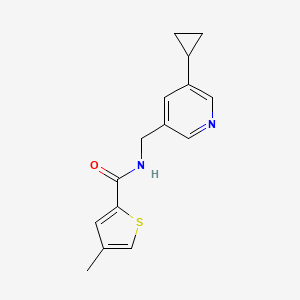

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)